molecular formula C11H9BrN2O2 B12886247 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 88899-26-7

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12886247
CAS No.: 88899-26-7
M. Wt: 281.10 g/mol
InChI Key: ZFBPVDVEOVIINM-UHFFFAOYSA-N
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Description

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a bromine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring system . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88899-26-7

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16)

InChI Key

ZFBPVDVEOVIINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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